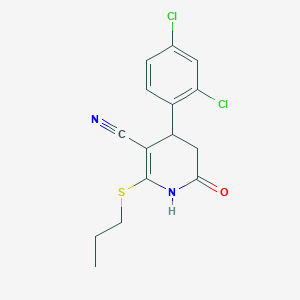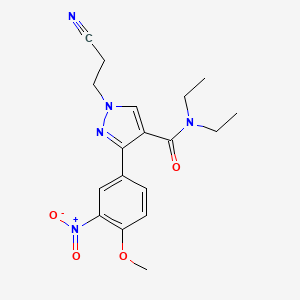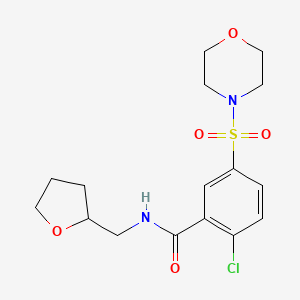
N-allyl-N'-(2-chlorobenzyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-N'-(2-chlorobenzyl)ethanediamide, also known as ACEA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. ACEA belongs to a class of compounds known as cannabinoid receptor agonists, which have been shown to have a wide range of biological effects. In
科学的研究の応用
N-allyl-N'-(2-chlorobenzyl)ethanediamide has been studied extensively for its potential therapeutic applications. One of the main areas of research has been in the treatment of pain. Studies have shown that N-allyl-N'-(2-chlorobenzyl)ethanediamide can activate cannabinoid receptors in the central nervous system, leading to a reduction in pain sensation. Other areas of research include the treatment of anxiety and depression, as well as the potential use of N-allyl-N'-(2-chlorobenzyl)ethanediamide in cancer therapy.
作用機序
N-allyl-N'-(2-chlorobenzyl)ethanediamide acts as an agonist for the CB1 and CB2 cannabinoid receptors. These receptors are found throughout the body, including in the central nervous system, immune system, and gastrointestinal tract. Activation of these receptors leads to a wide range of biological effects, including pain relief, anti-inflammatory effects, and modulation of mood.
Biochemical and Physiological Effects:
N-allyl-N'-(2-chlorobenzyl)ethanediamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, N-allyl-N'-(2-chlorobenzyl)ethanediamide has been shown to have antioxidant properties, as well as the ability to modulate immune function. Studies have also suggested that N-allyl-N'-(2-chlorobenzyl)ethanediamide may have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of N-allyl-N'-(2-chlorobenzyl)ethanediamide is its selectivity for the CB1 and CB2 receptors, which allows for targeted modulation of these pathways. However, one limitation of N-allyl-N'-(2-chlorobenzyl)ethanediamide is its relatively short half-life, which can make it difficult to study in vivo. Additionally, the potential for off-target effects and toxicity must be carefully considered in any research involving N-allyl-N'-(2-chlorobenzyl)ethanediamide.
将来の方向性
There are a number of potential future directions for research involving N-allyl-N'-(2-chlorobenzyl)ethanediamide. One area of interest is the development of more stable analogues of N-allyl-N'-(2-chlorobenzyl)ethanediamide that can be used in in vivo studies. Additionally, further research is needed to fully understand the potential therapeutic applications of N-allyl-N'-(2-chlorobenzyl)ethanediamide, including its use in the treatment of neurodegenerative diseases and cancer. Finally, studies examining the potential for N-allyl-N'-(2-chlorobenzyl)ethanediamide to modulate other biological pathways, such as the endocannabinoid system, may provide new insights into the mechanisms of action of this promising compound.
合成法
The synthesis of N-allyl-N'-(2-chlorobenzyl)ethanediamide involves the reaction of N-allylethylenediamine with 2-chlorobenzyl chloride. The resulting product is purified using column chromatography to yield N-allyl-N'-(2-chlorobenzyl)ethanediamide as a white solid. This method has been described in detail in a number of scientific publications, including a study by Pertwee et al. (2005).
特性
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-2-7-14-11(16)12(17)15-8-9-5-3-4-6-10(9)13/h2-6H,1,7-8H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKNAYSXTWOVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6875534 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B5203087.png)
![2-amino-7-methyl-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5203091.png)


![N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B5203124.png)
![4-[(4-cyclohexyl-1H-1,2,3-triazol-1-yl)methyl]-1-(1H-imidazol-5-ylcarbonyl)piperidine trifluoroacetate](/img/structure/B5203130.png)
![1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5203135.png)

![N-[3-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B5203147.png)
![5-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-(3-thienylcarbonyl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5203151.png)


